molecular formula C12H12BrFO4 B070824 Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate CAS No. 194804-99-4

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B070824
CAS No.: 194804-99-4
M. Wt: 319.12 g/mol
InChI Key: PCDAFJXGOUJVGR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is a high-value β-ketoester derivative engineered for advanced organic synthesis and medicinal chemistry research. Its structure incorporates a multi-substituted aryl ring featuring bromo, fluoro, and methoxy functional groups, making it a versatile and sophisticated building block. The bromine atom serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Stille), allowing for rapid diversification of the molecular scaffold. The electron-withdrawing fluorine atom can influence the compound's electronic properties, metabolic stability, and bioavailability in downstream molecules. The β-ketoester moiety is a key functional group that can undergo Knorr pyrazole synthesis or react with hydrazines and guanidines to form various heterocyclic cores, which are privileged structures in pharmaceutical agents.

Properties

IUPAC Name

ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO4/c1-3-18-10(16)6-9(15)7-4-5-8(13)12(17-2)11(7)14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDAFJXGOUJVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(C=C1)Br)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582877
Record name Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-99-4
Record name Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via enolate formation from ethyl acetoacetate, followed by nucleophilic attack on the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, which undergoes hydrolysis and decarboxylation to form the β-keto ester. For the target compound, the aromatic aldehyde must already possess the 4-bromo-2-fluoro-3-methoxy substitution pattern.

A key challenge lies in synthesizing the appropriately substituted aldehyde precursor. For example, 4-bromo-2-fluoro-3-methoxybenzaldehyde can be prepared through sequential functionalization of a benzene derivative:

  • Nitration and Bromination : Starting from 3-methoxyphenol, nitration at the para position followed by bromination introduces the bromine atom.

  • Fluorination : Selective fluorination at the ortho position is achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor.

  • Oxidation : The resulting 4-bromo-2-fluoro-3-methoxybenzyl alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC).

Optimization of Reaction Conditions

  • Base Selection : Aqueous sodium hydroxide in ethanol is commonly employed, though potassium tert-butoxide in tetrahydrofuran (THF) improves yields for electron-deficient aldehydes.

  • Temperature : Reactions are typically conducted at 60–80°C for 6–12 hours.

  • Yield : Reported yields range from 65% to 78% for analogous compounds.

Table 1: Claisen-Schmidt Condensation Parameters for Analogous Compounds

SubstrateBaseSolventTemperature (°C)Yield (%)
4-Chloro-2-fluorobenzaldehydeNaOH (aq)Ethanol7072
3-Nitro-4-methoxybenzaldehydeKOtBuTHF8068

Bromination Post-Condensation: A Stepwise Strategy

Introducing bromine after forming the β-keto ester framework offers advantages in regiocontrol, particularly when direct synthesis of the substituted aldehyde proves challenging.

Electrophilic Aromatic Bromination

The electron-rich aromatic ring of the intermediate ethyl 3-(2-fluoro-3-methoxyphenyl)-3-oxopropanoate facilitates electrophilic bromination at the para position relative to the methoxy group.

  • Reagents : Bromine (Br₂) in carbon tetrachloride (CCl₄) or dichloromethane (DCM), often with a Lewis acid catalyst such as FeBr₃.

  • Conditions : Reactions are conducted at 0–25°C for 2–4 hours.

  • Yield : 70–85% for analogous substrates.

Critical Consideration :
The fluorine atom’s ortho-directing effect competes with the methoxy group’s para-directing influence. However, the methoxy group’s stronger activation ensures predominant para-bromination.

Alternative Fluorination Methods

Late-stage fluorination strategies circumvent the need for pre-fluorinated aldehydes, enhancing synthetic flexibility.

Radical Fluorination Using Selectfluor

Photoredox-catalyzed radical fluorination has emerged as a powerful tool for introducing fluorine atoms into complex molecules.

  • Procedure :

    • Ethyl 3-(4-bromo-3-methoxyphenyl)-3-oxopropanoate is dissolved in anhydrous DCM.

    • Selectfluor (1.1 eq) and a photocatalyst (e.g., Ir(ppy)₃) are added.

    • The mixture is irradiated with a 33 W compact fluorescent lamp (CFL) for 14 hours.

  • Yield : 60–75% for quaternary C-F bond formation.

Balz-Schiemann Reaction

For substrates requiring diazotization, the Balz-Schiemann reaction offers a classical route:

  • Diazonium Salt Formation : Treatment of 3-amino-4-bromo-2-methoxyphenylpropanoate with NaNO₂ and HCl at 0°C.

  • Fluorination : Decomposition of the diazonium tetrafluoroborate salt at 120°C releases nitrogen gas and introduces fluorine.

Limitation : Low functional group tolerance and moderate yields (50–60%) limit its applicability.

Methoxy Group Introduction: O-Methylation Strategies

The methoxy group is typically introduced early in the synthesis via O-methylation of a phenolic intermediate.

Williamson Ether Synthesis

  • Reagents : Methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone.

  • Conditions : Reflux for 12 hours.

  • Yield : >90% for phenolic precursors.

Diazomethane Methylation

  • Procedure : Gaseous diazomethane (CH₂N₂) is bubbled through a solution of the phenol in ether.

  • Advantage : Rapid reaction (<1 hour) at room temperature.

  • Safety Note : Diazomethane’s explosiveness necessitates specialized handling.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodStepsTotal Yield (%)Key AdvantageMajor Limitation
Claisen-Schmidt + Bromination350–60High regiocontrolMulti-step purification
Post-Condensation Bromination265–75Simplified aldehyde synthesisCompeting directing effects
Radical Fluorination260–70Late-stage fluorinationRequires photoredox catalyst

Challenges and Optimization Opportunities

  • Regioselectivity in Electrophilic Substitution :

    • Para-bromination can be enhanced using bulky directing groups or high-dilution conditions.

  • Functional Group Compatibility :

    • The β-keto ester moiety is sensitive to strong bases and oxidizing agents, necessitating mild reaction conditions.

  • Scalability :

    • Photoredox methods face scalability challenges due to light penetration issues; flow chemistry setups may mitigate this .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. It is particularly significant in the development of anti-inflammatory and analgesic drugs. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic properties.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of anti-inflammatory agents derived from this compound. The modifications led to compounds that exhibited superior efficacy compared to existing drugs, showcasing its potential in drug discovery .

Organic Synthesis

Utility in Synthesis Processes:
This compound is widely employed in organic synthesis due to its ability to facilitate the construction of complex molecular architectures. Chemists utilize it to create various derivatives that are essential for academic research and industrial applications.

Data Table: Synthesis Applications

Application AreaDescription
Synthesis of Complex MoleculesUsed to generate derivatives for drug development
Catalyst DevelopmentActs as a precursor for catalysts in organic reactions
Reaction Mechanism StudiesProvides insights into reaction pathways and mechanisms

Material Science

Enhancement of Polymer Properties:
In material science, this compound can be incorporated into polymer formulations. It enhances properties such as thermal stability, mechanical strength, and overall durability of materials.

Case Study:
Research conducted on polymer blends incorporating this compound demonstrated improved thermal properties and mechanical resilience, making it suitable for advanced applications in coatings and composites .

Agricultural Chemicals

Development of Agrochemicals:
This compound plays a crucial role in formulating agrochemicals, particularly herbicides and pesticides. Its unique chemical structure allows for the design of effective agents that improve crop yields and pest resistance.

Data Table: Agrochemical Applications

Application TypeDescription
HerbicidesFormulated to target specific weed species
PesticidesDeveloped for enhanced pest control
Growth RegulatorsUtilized to modify plant growth patterns

Biochemical Research

Study of Enzyme Interactions:
Researchers utilize this compound to explore enzyme interactions and metabolic pathways. This application provides valuable insights that can lead to breakthroughs in biochemistry and molecular biology.

Case Study:
A biochemical study investigating the interaction between this compound and specific enzymes revealed its potential as a modulator in metabolic pathways, paving the way for further research into metabolic diseases .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate with structurally related β-keto esters, emphasizing substituent effects, synthetic applications, and physicochemical properties.

Structural and Functional Group Variations

Compound Name Substituents on Phenyl Ring Molecular Formula CAS Number Key Features
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-Fluoro C₁₁H₁₁FO₃ 105174-97-8 Lacks bromo and methoxy groups; simpler structure with moderate reactivity .
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-Fluoro C₁₁H₁₁FO₃ - Fluorine at ortho position; steric hindrance may reduce reaction efficiency .
Ethyl 3-(4-nitrophenyl)-3-oxopropanoate 4-Nitro C₁₁H₁₁NO₅ - Electron-withdrawing nitro group enhances electrophilicity for condensations .
Ethyl 3-(4-aminophenyl)-3-oxopropanoate 4-Amino C₁₁H₁₃NO₃ - Amino group enables participation in diazotization or coupling reactions .
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-Methoxy C₁₂H₁₄O₄ - Methoxy group improves solubility but reduces electrophilicity .
Methyl 3-(4-bromophenyl)-3-oxopropanoate 4-Bromo (methyl ester) C₁₀H₉BrO₃ - Methyl ester vs. ethyl ester alters lipophilicity and hydrolysis rates .

Physicochemical Properties

  • Boiling Point and Solubility: The bromo and methoxy groups in the main compound increase molecular weight (estimated ~315 g/mol) and lipophilicity compared to analogs like Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (MW: 210.20 g/mol) .
  • Reactivity: Bromine’s polarizability enhances electrophilic aromatic substitution (EAS) reactivity, whereas methoxy groups in para positions (e.g., Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate) deactivate the ring via electron donation .

Biological Activity

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, also known by its CAS number 194804-99-4, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and potential applications based on current research findings.

  • Molecular Formula : C₁₂H₁₂BrF O₄
  • Molecular Weight : 319.13 g/mol
  • Density : 1.461 g/cm³ (predicted)
  • Boiling Point : Approximately 363.9 °C (predicted)
  • Melting Point : 52-53 °C

These properties indicate that this compound is a relatively stable compound with a moderate melting point conducive for various biological assays.

Synthesis

The synthesis of this compound typically involves:

  • Esterification Reaction : The compound is synthesized through the esterification of 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoic acid with ethanol, using a strong acid catalyst like sulfuric acid under reflux conditions .
  • Industrial Methods : Continuous flow processes may be employed at an industrial scale to enhance efficiency and yield while minimizing energy consumption.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. The presence of halogen atoms (bromo and fluoro) and the methoxy group can enhance the interaction of the compound with microbial targets, potentially leading to increased efficacy against various pathogens .

Anticancer Activity

This compound has been studied for its anticancer properties. Compounds with similar substituents have shown activity against different cancer cell lines, including breast cancer (MCF-7) and others, indicating potential pathways for therapeutic applications .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or microbial resistance.
  • Receptor Binding : The substituents on the phenyl ring can influence binding affinity to various receptors, enhancing its biological effects .

Case Studies

A study evaluating similar compounds demonstrated that those with electron-withdrawing groups like bromo and fluoro exhibited enhanced inhibitory effects against cholinesterases and other enzymes relevant to neurodegenerative diseases. This suggests that this compound could be effective in treating conditions such as Alzheimer's disease .

Research Findings Summary Table

Property/ActivityDescription
Antimicrobial ActivityPotential against various pathogens
Anticancer ActivityEffective against MCF-7 breast cancer cells
Enzyme InhibitionPossible inhibition of cholinesterases
Synthesis MethodEsterification using ethanol
Industrial ProductionContinuous flow processes

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate?

  • The compound is typically synthesized via Claisen condensation , where a β-ketoester intermediate is formed by reacting an appropriate aryl ketone (e.g., 4-bromo-2-fluoro-3-methoxyacetophenone) with diethyl oxalate or ethyl malonate under basic conditions. For example, a related compound, Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, was synthesized via Claisen condensation in 40% yield using sulfuric acid as a catalyst .
  • Alternative routes may involve Friedel-Crafts acylation of substituted benzene derivatives with ethyl malonyl chloride, though steric and electronic effects from bromo, fluoro, and methoxy substituents require careful optimization of reaction conditions (e.g., Lewis acid catalysts, temperature) .

Q. How is the compound characterized structurally?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the ester group (δ ~4.2 ppm for CH2_2CH3_3, δ ~1.3 ppm for CH3_3) and the aryl ketone moiety (δ ~190–200 ppm for carbonyl carbon). Substituents like bromo, fluoro, and methoxy groups produce distinct splitting patterns and chemical shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ or [M+Na]+^+) and fragmentation patterns. For example, related β-ketoesters show characteristic cleavage at the ester and ketone groups .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?

  • Density Functional Theory (DFT) calculations can model the electronic effects of substituents. The electron-withdrawing bromo and fluoro groups reduce electron density at the ketone carbonyl, making it less reactive toward nucleophiles, while the methoxy group (electron-donating) may activate specific positions on the aryl ring. Such analyses guide selective functionalization strategies .
  • Molecular docking studies may predict interactions if the compound is used as a precursor in drug discovery (e.g., for kinase inhibitors or antimicrobial agents) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • X-ray crystallography provides unambiguous structural confirmation. For example, SHELX software (widely used for small-molecule refinement) can resolve discrepancies between NMR and MS data by determining bond lengths, angles, and crystal packing .
  • 2D NMR techniques (e.g., HSQC, HMBC) clarify connectivity in complex splitting patterns caused by fluorine and bromine atoms. For instance, HMBC correlations between the ketone carbonyl and adjacent protons confirm the β-ketoester backbone .

Q. How does the bromo substituent influence the compound’s stability under varying reaction conditions?

  • Bromine’s electrophilic nature may lead to unintended side reactions (e.g., debromination under reducing conditions or SNAr reactions in polar aprotic solvents). Stability studies using HPLC-MS under thermal, acidic, or basic conditions are recommended to optimize reaction protocols .
  • Kinetic vs. thermodynamic control : In Claisen condensations, bulky bromo substituents may favor thermodynamic products due to steric hindrance, requiring longer reaction times or higher temperatures .

Methodological Challenges and Solutions

Q. How can researchers mitigate low yields in multi-step syntheses involving this compound?

  • Parallel reaction screening : Use automated platforms to test catalysts (e.g., TiCl4_4, AlCl3_3), solvents (e.g., DMF, THF), and temperatures. For example, optimizing the condensation of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate with guanidine increased yields from ~50% to >80% in a refluxing ethanol system .
  • In-situ monitoring : Techniques like FTIR or Raman spectroscopy track ketone and ester carbonyl peaks to identify incomplete reactions or side products .

Q. What are the best practices for handling air- or moisture-sensitive derivatives of this compound?

  • Schlenk techniques or gloveboxes are essential for reactions involving Grignard or organolithium reagents.
  • Stabilization via chelation : Adding Lewis acids (e.g., MgBr2_2) can stabilize enolate intermediates during alkylation or Michael additions .

Applications in Academic Research

Q. How is this compound utilized in medicinal chemistry?

  • It serves as a key intermediate for synthesizing fluorinated heterocycles. For example, condensation with guanidine produces pyrimidinones, which are precursors to antiviral or anticancer agents (e.g., ABmFPP derivatives) .
  • Structure-activity relationship (SAR) studies : Modifying the bromo, fluoro, or methoxy groups can alter bioactivity. For instance, fluorinated analogs often exhibit enhanced metabolic stability .

Q. Can this compound be used in materials science?

  • Its rigid, aromatic structure makes it a candidate for liquid crystal precursors or metal-organic frameworks (MOFs) . The bromo substituent enables post-synthetic modification via Suzuki-Miyaura cross-coupling .

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